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Compound of Interest

Compound Name: Ethylenediaminetetraacetic acid

Cat. No.: B1146802 Get Quote

Welcome to the Technical Support Center. This guide provides troubleshooting and answers to

frequently asked questions regarding the removal of Ethylenediaminetetraacetic acid (EDTA)

from DNA samples prior to Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)
Q1: Why is EDTA problematic for PCR?
EDTA is a common component in DNA storage and elution buffers (like TE buffer) because it

protects DNA from degradation. It does this by chelating divalent cations such as magnesium

ions (Mg²⁺). These ions are essential cofactors for DNases, enzymes that can degrade DNA.

By sequestering these ions, EDTA effectively inactivates these enzymes.[1]

However, this same chelating property interferes with PCR. Taq DNA polymerase, the enzyme

at the heart of PCR, requires Mg²⁺ as a critical cofactor for its activity.[1][2] When a DNA

sample containing EDTA is added to a PCR master mix, the EDTA chelates the available Mg²⁺,

reducing the effective concentration of this ion and thereby inhibiting the polymerase. This can

lead to reduced amplification efficiency or even complete failure of the PCR reaction.[2][3][4]

Q2: At what concentration does EDTA inhibit PCR?
The inhibitory effect of EDTA is concentration-dependent. While very low concentrations might

be tolerated, higher levels can significantly impact your results.
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EDTA Concentration Effect on PCR Citation(s)

< 0.5 mM
Generally tolerated, may cause

slight inhibition.
[3]

0.5 mM
Significant reduction in PCR

product yield.
[3]

1.0 mM
Can lead to complete abolition

of the PCR reaction.
[3][5]

It's important to note that the final concentration of EDTA in the PCR reaction is what matters. If

your DNA sample is in a buffer with 1 mM EDTA, but you only add 1 µL of this sample to a 25

µL PCR reaction, the final EDTA concentration will be diluted to 0.04 mM, which is unlikely to

cause significant inhibition.

Q3: What are the primary methods for removing EDTA
from a DNA sample?
There are several effective methods to remove EDTA and other salts from your DNA sample.

The best method for you will depend on factors like the concentration of your DNA, the sample

volume, and the downstream application. The most common methods are:

Ethanol Precipitation: A classic method to concentrate DNA and wash away contaminants

like salts and EDTA.

Spin Column Purification: Utilizes a silica membrane to bind DNA while allowing salts and

other small molecules to be washed away.[6][7]

Buffer Exchange by Ultrafiltration: A method that uses a semi-permeable membrane to

separate the larger DNA molecules from smaller molecules like EDTA.[8]

Q4: Can I just add more MgCl₂ to my PCR master mix to
counteract the EDTA?
For low levels of EDTA contamination, adding excess MgCl₂ to the PCR master mix can be a

viable strategy.[9][10] The idea is to provide enough magnesium to saturate the chelating

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.sbsgenetech.com/blog/a-comprehensive-guide-to-understanding-influences-on-pcr-reactions
https://www.sbsgenetech.com/blog/a-comprehensive-guide-to-understanding-influences-on-pcr-reactions
https://www.sbsgenetech.com/blog/a-comprehensive-guide-to-understanding-influences-on-pcr-reactions
https://academicjournals.org/article/article1379766796_Khosravinia%20%20and%20%20Ramesha.pdf
https://www.neb.com/en-us/applications/dna-amplification-pcr-and-qpcr/pcr-and-reaction-cleanup
https://en.wikipedia.org/wiki/Spin_column-based_nucleic_acid_purification
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242421/
https://www.researchgate.net/post/How-do-I-remove-PCR-inhibitors-from-a-DNA-elute
https://www.researchgate.net/post/How_can_one_remove_EDTA_from_low_yield_low_MW_DNA_extracts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


capacity of the EDTA, leaving sufficient free Mg²⁺ for the DNA polymerase. However, this

approach requires careful optimization, as an excessively high Mg²⁺ concentration can also

inhibit PCR by stabilizing the DNA double helix and promoting primer-dimer formation. This

method is best used as a quick fix for samples with known, low-level EDTA carryover. For

critical applications or samples with unknown EDTA concentrations, it is always recommended

to purify the DNA.

Troubleshooting Workflow
The following diagram outlines a decision-making process for handling potential EDTA

contamination in your DNA sample.

Start: DNA Sample
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Action

DNA sample in
EDTA-containing buffer

Calculate final EDTA
concentration in PCR reaction

Proceed with PCR

< 0.1 mM

Optimize MgCl₂
concentration in PCR

0.1 - 0.5 mM

Purify DNA Sample

> 0.5 mM or
for sensitive applications

Ethanol Precipitation Spin Column Ultrafiltration
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Caption: Decision workflow for handling EDTA in DNA samples for PCR.

Experimental Protocols
Protocol 1: Ethanol Precipitation of DNA
This method is effective for concentrating DNA and removing salts. It is particularly useful for

samples with a moderate to high DNA concentration.

Materials:
3 M Sodium Acetate (NaOAc), pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (room temperature)

Nuclease-free water or low-EDTA TE buffer (e.g., 10 mM Tris, 0.1 mM EDTA, pH 8.0)

Microcentrifuge

Pipettes and nuclease-free tubes

Workflow Diagram:
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Start: DNA Sample
in EDTA Buffer

1. Add 1/10 vol
3M NaOAc (pH 5.2)

2. Add 2.5 vols
ice-cold 100% Ethanol

3. Incubate at -20°C
for at least 1 hour

4. Centrifuge >12,000 x g
for 30 min at 4°C

5. Carefully discard supernatant

6. Wash pellet with
500 µL of 70% Ethanol

7. Centrifuge >12,000 x g
for 15 min at 4°C

8. Discard supernatant
and air-dry pellet

9. Resuspend in
EDTA-free buffer or water

End: Purified DNA

Click to download full resolution via product page

Caption: Workflow for DNA purification using ethanol precipitation.
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Methodology:
Measure the volume of your DNA sample.

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample and mix gently.[11]

Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until the

DNA precipitates.[11]

Incubate the mixture at -20°C for at least one hour to precipitate the DNA. For very dilute

samples, an overnight incubation is recommended.[12][13]

Centrifuge the sample at >12,000 x g for 30 minutes at 4°C to pellet the DNA.[11]

Carefully decant and discard the supernatant without disturbing the DNA pellet, which may

be invisible.

Wash the pellet by adding 500 µL of room-temperature 70% ethanol. This step removes co-

precipitated salts.

Centrifuge at >12,000 x g for 15 minutes at 4°C.[11]

Carefully discard the supernatant. Use a pipette to remove any remaining ethanol.

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to

dissolve.[11]

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or a low-EDTA

buffer.

Protocol 2: Spin Column Purification
Commercial DNA cleanup kits using silica spin columns are a fast and reliable way to remove

EDTA and other PCR inhibitors. The general principle involves binding DNA to a silica

membrane in the presence of chaotropic salts, washing away contaminants, and then eluting

the pure DNA.[6][7]

Materials:
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A commercial PCR purification or DNA cleanup kit (containing spin columns, binding buffers,

wash buffers, and elution buffers).

Microcentrifuge

Pipettes and nuclease-free tubes

Workflow Diagram:
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Start: DNA Sample
in EDTA Buffer

1. Add Binding Buffer
to DNA sample

2. Transfer to Spin Column
and Centrifuge

3. Discard flow-through

4. Add Wash Buffer
and Centrifuge

5. Discard flow-through

6. Perform dry spin to
remove residual ethanol

7. Add Elution Buffer (or water)
and incubate for 1 min

8. Centrifuge to collect
purified DNA

End: Purified DNA

Click to download full resolution via product page

Caption: General workflow for DNA purification using a spin column.
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Methodology (General Protocol):
Note: Always refer to the specific manufacturer's protocol for your kit.

Binding: Add the volume of binding buffer specified by the kit manufacturer to your DNA

sample. Mix thoroughly.

Transfer the mixture to the provided spin column, which is placed inside a collection tube.

Centrifuge for 30-60 seconds at >10,000 x g. Discard the flow-through.[7]

Washing: Add the specified volume of wash buffer (which typically contains ethanol) to the

spin column.

Centrifuge for 30-60 seconds and discard the flow-through. Repeat this wash step if

instructed by the protocol.[7]

Dry Spin: Centrifuge the empty spin column for 1-2 minutes at maximum speed to remove

any residual ethanol from the wash buffer, as ethanol is also a potent PCR inhibitor.[4]

Elution: Place the spin column into a clean, nuclease-free 1.5 mL tube.

Add the specified volume of elution buffer (often 10 mM Tris-HCl, pH 8.5) or nuclease-free

water directly to the center of the silica membrane.

Incubate for 1 minute at room temperature.[14]

Centrifuge for 1 minute at maximum speed to elute the purified DNA. The collected liquid is

your purified DNA sample, free of EDTA.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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